Product packaging for Etoformin(Cat. No.:CAS No. 45086-03-1)

Etoformin

Cat. No.: B1196765
CAS No.: 45086-03-1
M. Wt: 185.27 g/mol
InChI Key: KREZRKULMRIOKR-UHFFFAOYSA-N
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Description

Etoformin is a biguanide derivative and a research chemical of significant scientific interest. As an analog of the widely studied drug metformin, it provides a valuable tool for investigating the mechanisms and effects of the biguanide class in experimental models . Metformin, a related compound, is known to act by decreasing hepatic glucose production and reducing intestinal absorption of glucose. Its mechanisms are complex and involve both AMP-activated protein kinase (AMPK)-dependent and independent pathways, including potential inhibition of mitochondrial respiration . Researchers utilize this compound in preclinical studies to further elucidate these pathways. This product is provided strictly for research use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use. All communications and marketing materials for this product are designed to be consistent with its Research Use Only (RUO) status and must not make any clinical performance claims .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N5 B1196765 Etoformin CAS No. 45086-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45086-03-1

Molecular Formula

C8H19N5

Molecular Weight

185.27 g/mol

IUPAC Name

2-butyl-1-(diaminomethylidene)-3-ethylguanidine

InChI

InChI=1S/C8H19N5/c1-3-5-6-12-8(11-4-2)13-7(9)10/h3-6H2,1-2H3,(H5,9,10,11,12,13)

InChI Key

KREZRKULMRIOKR-UHFFFAOYSA-N

SMILES

CCCCN=C(NCC)N=C(N)N

Canonical SMILES

CCCCN=C(NCC)N=C(N)N

Other CAS No.

45086-03-1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Etoformin

Established Synthetic Pathways for Etoformin Elaboration

The synthesis of biguanides, including substituted variants like this compound, fundamentally relies on the reaction between an amine or an amine salt and dicyandiamide (B1669379) (cyanoguanidine). This condensation reaction is a primary method for constructing the biguanide (B1667054) functional group. Historically, early synthetic approaches to biguanides involved the direct fusion of ammonium (B1175870) chloride with cyanoguanidine at elevated temperatures, a method still pertinent for synthesizing substituted biguanides.

A prevalent synthetic strategy involves the reaction of a substituted amine or its corresponding hydrochloride salt with dicyandiamide, either in a suitable solvent or under fusion conditions. The addition of amines to cyanoguanidines is considered a direct route for synthesizing N1-substituted biguanides. This method is advantageous due to the ready availability, low cost, and safety of cyanoguanidines. The reaction typically proceeds with high atom economy, leading to good yields of the desired biguanides.

Specific methods for synthesizing substituted biguanides, relevant to this compound's structure, include using copper salts with free amines, direct fusion of hydrochloride salts, and heating aminium salts in appropriate solvents. For instance, the synthesis of 1-substituted-biguanide derivatives has been achieved by reacting various nitrogen-containing compounds, such as anilines and hydrazines, with dicyandiamide in diluted hydrochloric acid, followed by spectroscopic characterization of the resulting biguanide salts.

While detailed synthetic procedures specifically for N,N-Diethyl-1-(p-tolylsulfonyl)biguanide (this compound) were not extensively found in the provided search results, the general principles for substituted biguanide synthesis apply. The synthesis would likely involve the reaction of N,N-diethylamine or its salt with a p-tolylsulfonyl-substituted cyanoguanidine, or the reaction of a p-tolylsulfonyl-substituted amine with dicyandiamide, followed by the introduction of the N,N-diethyl group. The synthesis of metformin (B114582) hydrochloride, a related biguanide, involves the reaction of dimethylamine (B145610) hydrochloride with dicyanodiamide, often at elevated temperatures. Variations, including solvent-free conditions and microwave assistance, have been explored for related biguanides.

Strategies for Modifying the Biguanide Scaffold of this compound

Modifying the biguanide scaffold of compounds like this compound is a key approach in chemical research to investigate how structural changes affect properties and to develop new analogs. This primarily involves introducing substituents at different nitrogen positions of the biguanide core.

Introduction of Substituents for Structural Perturbation

Introducing various substituents onto the biguanide scaffold allows for systematic alteration of the molecule's structure. This can include adding alkyl, aryl, or other functional groups to the nitrogen atoms. In the case of 1-substituted biguanide derivatives, substitution typically occurs on one of the terminal nitrogen atoms. Studies have reported the synthesis of 1-substituted-biguanide hydrochloride salts by reacting dicyandiamide with various amines or hydrazines in an acidic medium. Examples of substituents incorporated include those derived from benzo[1,3-d]dioxol-5-amine, phenylhydrazine, N,N-dimethylhydrazinecarboxamide, benzohydrazide, and 2-phenyl acetohydrazide.

The position and chemical nature of these substituents can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and the distribution of electron density within the molecule. The synthesis of N1-substituted biguanides is commonly achieved through the addition of amines to cyanoguanidines. Access to N1,N5-substituted biguanides can be gained by first preparing substituted cyanoguanidine precursors.

Development of Novel this compound Analogs and Derivatives

The development of novel this compound analogs and derivatives involves synthesizing compounds that maintain the fundamental biguanide structure but feature different substituents compared to the N,N-diethyl and p-tolylsulfonyl groups present in this compound. This approach facilitates the creation of a library of compounds with diverse chemical characteristics.

Strategies for developing such analogs include reacting dicyandiamide with different substituted amines or utilizing substituted cyanoguanidines as starting materials. For example, the synthesis of new 1-substituted-biguanide derivatives has been reported through the reaction of dicyandiamide with compounds such as 2,4-dimethoxyaniline, hydrazine, and methylhydrazine. These reactions, often conducted in diluted hydrochloric acid, yield the corresponding biguanide salts.

Further derivatization can involve reactions on the existing substituents or the biguanide core itself, provided the reaction conditions are compatible with the biguanide functional group. The synthesis of prodrugs of related biguanides, such as metformin, by conjugating them with other moieties (e.g., 2-substituted indolizine) exemplifies a strategy for creating derivatives with potentially modified properties like chemical stability or absorption.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is critical for obtaining sufficient quantities of this compound and its derivatives for research applications, including detailed chemical characterization and further studies. Several factors influence the efficiency of the reaction and the purity of the final product in biguanide synthesis.

Reaction parameters such as temperature, reaction time, the choice of solvent, and the stoichiometry of reactants significantly affect the yield and purity of the synthesized biguanides. For the synthesis of metformin hydrochloride, optimization of parameters like temperature and reaction time has been explored to enhance the yield. For instance, a method involving heating dicyanodiamide and dimethylammonium chloride with water at specific temperature ranges and durations yielded metformin HCl with 89% purity in one example. An optimized procedure for a related compound, N,N-diethyl-m-toluamide, achieved high yields (96-98%) and purity (95.5-97.6% by HPLC) through the optimization of reagent quantities and reaction time.

Techniques such as thin-layer chromatography (TLC) have been described as useful tools for reaction optimization, particularly in microwave-assisted synthesis, allowing for the rapid monitoring of reaction progress. Purification methods, including recrystallization, washing with appropriate solutions (e.g., sodium bicarbonate solution), and filtration, are employed to obtain the synthesized biguanides in a pure form. Achieving high purity is essential for research applications to ensure that any observed chemical or biological effects are solely attributable to the target compound.

Stereochemical Considerations in this compound Synthesis

This compound, N,N-Diethyl-1-(p-tolylsulfonyl)biguanide, in its core structure, does not inherently possess chiral centers. The biguanide moiety is generally planar, and the attachment of the N,N-diethyl and p-tolylsulfonyl groups does not typically introduce stereoisomerism in the parent molecule.

However, stereochemical considerations could become relevant during the synthesis of novel this compound analogs or derivatives, particularly if the introduced substituents contain chiral centers or if the synthetic routes involve reactions that could lead to the formation of stereoisomers. For example, if a substituent bearing a chiral carbon atom were attached to one of the nitrogen atoms of the biguanide scaffold, the resulting derivative would exist as a mixture of enantiomers or diastereomers.

In such scenarios, controlling stereochemistry during the synthesis becomes important. This might involve the use of chiral starting materials, the application of stereoselective reagents or catalysts, or the implementation of techniques for separating stereoisomers, such as chiral chromatography or crystallization using chiral resolving agents. While the synthesis of the basic this compound molecule is unlikely to present complex stereochemical challenges, the exploration and synthesis of diverse derivatives for research purposes may require considering and managing stereochemistry depending on the nature of the introduced functional groups.

Investigation of Molecular and Cellular Mechanisms of Etoformin Action

Enzymatic Regulation and Protein Phosphorylation Events

The cellular actions of etoformin and other biguanides are significantly mediated through their effects on enzymatic activity and subsequent protein phosphorylation events. A central mechanism involves the activation of AMP-activated protein kinase (AMPK) nih.govspandidos-publications.comnih.govresearchgate.netnih.govfermatapharma.comfrontiersin.orgnih.gov. AMPK is a critical cellular energy sensor that is activated by conditions of energy stress, such as an increased AMP:ATP ratio nih.govnih.gov. Biguanides, including metformin (B114582), are known to accumulate in mitochondria and inhibit Complex I of the mitochondrial respiratory chain nih.govnih.govresearchgate.netfrontiersin.org. This inhibition leads to a decrease in ATP production and an increase in AMP and ADP levels, consequently activating AMPK researchgate.netnih.govnih.gov.

AMPK activation by biguanides triggers a cascade of phosphorylation events that regulate various metabolic pathways nih.govnih.gov. For instance, AMPK-mediated phosphorylation can inhibit enzymes involved in hepatic gluconeogenesis, such as acetyl-CoA carboxylase (ACC) frontiersin.org. This contributes to the reduction in hepatic glucose production observed with biguanides nih.govnih.govresearchgate.net. Beyond direct metabolic enzymes, AMPK can also phosphorylate proteins involved in signaling pathways. For example, AMPK-mediated phosphorylation of insulin (B600854) receptor substrate 1 (IRS-1) has been suggested as a mechanism by which biguanides can indirectly reduce AKT activation and inhibit the mTOR pathway spandidos-publications.comfermatapharma.com. Furthermore, AMPK can directly phosphorylate Raptor, a component of the mTORC1 complex, leading to its inhibition under conditions of energy stress frontiersin.org.

Protein phosphorylation, the reversible addition of a phosphoryl group catalyzed by kinases and reversed by phosphatases, is a fundamental regulatory mechanism in cells, affecting protein activity, conformation, and interactions libretexts.orgpressbooks.pubjst.go.jpethz.ch. In the context of biguanide (B1667054) action, the altered energy status and subsequent AMPK activation lead to widespread changes in the phosphorylation state of numerous proteins, influencing a variety of cellular functions nih.govnih.govnih.gov.

Transcriptional and Epigenetic Regulatory Mechanisms (Preclinical Focus)

Preclinical research suggests that this compound and related biguanides can influence cellular behavior through transcriptional and epigenetic regulatory mechanisms mdpi.comnih.govfrontiersin.orgwindows.netnih.gov. Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changes to the underlying DNA sequence nih.govfrontiersin.orgwindows.net.

Studies on metformin, often discussed alongside other biguanides like this compound, indicate an influence on DNA methylation patterns mdpi.com. For example, metformin has been shown to influence DNA methylation in genes related to gluconeogenesis, contributing to its metabolic effects mdpi.com. Additionally, metformin has been reported to inhibit histone deacetylases (HDACs) mdpi.com. HDACs are enzymes that remove acetyl groups from histones, and their inhibition can lead to increased histone acetylation, generally associated with a more open chromatin structure and increased gene transcription mdpi.com.

These epigenetic alterations can impact the transcription of various genes, including those encoding proinflammatory cytokines like TNF-α, IL-6, and NF-κB, leading to a downregulation of their expression mdpi.com. Transcriptional regulation, the control of gene expression at the level of RNA synthesis, is a key process by which cells respond to internal and external stimuli frontiersin.orgwindows.net. The interplay between transcriptional and epigenetic mechanisms allows for dynamic control of gene networks that govern cellular functions and responses frontiersin.orgwindows.net. While research specifically on this compound's epigenetic effects may be limited, the observed effects of related biguanides in preclinical models highlight the potential for this compound to also exert regulatory influence at the transcriptional and epigenetic levels.

Cellular Fate Decisions (e.g., proliferation, differentiation) Mediated by this compound

This compound and other biguanides have been shown to influence cellular fate decisions, including proliferation and differentiation spandidos-publications.comfermatapharma.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govmdpi.com. A notable effect of biguanides is the inhibition of cell proliferation, particularly observed in various cancer cell types spandidos-publications.comfermatapharma.comfrontiersin.orgnih.gov. This antiproliferative effect is often linked to the activation of the AMPK pathway and subsequent inhibition of the mTOR pathway, which plays a crucial role in regulating cell growth and proliferation spandidos-publications.comfermatapharma.comfrontiersin.org.

Studies have also explored the effects of biguanides on cell differentiation. For instance, metformin has been investigated for its influence on mesenchymal stem cells (MSCs) and neural stem cells (NSCs) frontiersin.orgnih.gov. The effects on MSC proliferation can be dose-dependent, with lower concentrations potentially promoting proliferation and higher concentrations being inhibitory frontiersin.org. Metformin has also been shown to enhance neuronal differentiation of endogenous neural stem cells in preclinical models nih.gov.

Beyond proliferation and differentiation, biguanides can influence other cellular fate processes such as apoptosis (programmed cell death) and senescence (a state of irreversible cell cycle arrest) frontiersin.org. In some contexts, biguanides have been shown to increase apoptosis or induce senescence, particularly in cancer cells frontiersin.org. The balance between proliferation, differentiation, apoptosis, and senescence is tightly regulated and can be influenced by various signaling pathways, many of which are modulated by biguanides through the mechanisms described above frontiersin.orgfrontiersin.org. The specific outcome on cellular fate can depend on the cell type, the concentration of the compound, and the cellular microenvironment.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3300
Metformin4091
Phenformin (B89758)4763
Buformin (B1668040)2481
Galegine3436
Rapamycin5280440
Cannabidiol644019
Moringin11951873
Trichostatin A444733
Depudecin6918127
Diallyl disulfide3074

Data Table Example (Illustrative - based on descriptions, not specific numerical data from text)

While the text describes dose-dependent effects on cell proliferation, specific numerical data suitable for a comprehensive interactive table across all mentioned compounds and cell types were not consistently available in the provided snippets. However, the description of metformin's effect on MSC proliferation could be conceptually represented in a table if precise data were presented:

Conceptual Table: Effect of Metformin Concentration on MSC Proliferation

Metformin ConcentrationEffect on MSC Proliferation
LowPromotes
HighInhibits

Identification and Characterization of Etoformin S Molecular Targets

Studies on Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) Proteins in Etoformin Uptake and Distribution (Preclinical Models)

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins play a significant role in the pharmacokinetics of organic cations, including biguanides like metformin (B114582). These transporters are responsible for the uptake and efflux of these compounds in various tissues, such as the liver and kidney. mcgill.canih.govnih.govnih.govmdpi.com

Studies on metformin, a closely related biguanide (B1667054), have demonstrated that OCT1 (SLC22A1) is primarily involved in its hepatic uptake, while OCT2 (SLC22A2) is important for its uptake in the kidney. mcgill.capharmacytimes.comfrontiersin.orgnih.govnih.govmdpi.com MATE1 (SLC47A1) and MATE2-K (SLC47A2) are efflux transporters that mediate the excretion of metformin into bile and urine. mcgill.canih.govuniprot.orgupgx.eunih.gov

Preclinical models, often utilizing cell lines expressing these transporters or genetically modified animals, have been instrumental in understanding the role of OCTs and MATEs in the disposition of biguanides. For instance, studies in OCT1-deficient mice showed reduced hepatic accumulation and diminished therapeutic response to metformin. nih.gov Similarly, in vitro studies using cell lines expressing human OCT1, OCT2, and MATE1 have investigated the transport of metformin and the potential for drug-drug interactions mediated by inhibition of these transporters. nih.govresearchgate.net

While specific preclinical studies on this compound's interaction with OCTs and MATEs are not extensively detailed in the provided search results, the established role of these transporters in the pharmacokinetics of biguanides strongly suggests their involvement in this compound's uptake and distribution. The cationic nature of this compound at physiological pH would favor its transport by these systems, similar to metformin. pharmacytimes.comnih.gov

Direct and Indirect Binding Interactions with Intracellular Proteins

Biguanides exert their effects through interactions with various intracellular proteins. These interactions can be direct, involving the drug binding directly to a protein, or indirect, where the drug's primary target leads to downstream effects on other proteins and pathways.

A well-established intracellular target of metformin is mitochondrial complex I of the electron transport chain. nih.govnih.govdrugbank.com Inhibition of complex I leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). nih.govnih.govnih.govdrugbank.com AMPK is a key energy sensor that regulates various metabolic pathways, including glucose metabolism, lipid synthesis, and cell growth. nih.govnih.govnih.govplos.org

Beyond mitochondrial complex I and AMPK, studies have identified other potential intracellular targets and pathways modulated by biguanides. For example, metformin has been shown to influence the mTOR signaling pathway, which is involved in cell growth and proliferation. nih.govnih.govnih.govplos.org Some research suggests that metformin can directly bind to proteins like High Mobility Group Box 1 (HMGB1), an alarmin involved in inflammation. nih.gov Other studies have explored the impact of metformin on proteins related to insulin (B600854) signaling and transcription factors. nih.govnih.govscirp.orgplos.org

While direct binding studies specifically with this compound are not detailed in the search results, the shared biguanide structure with metformin suggests that this compound may interact with similar intracellular targets and pathways. The extent and specificity of these interactions for this compound would require dedicated investigation.

Computational Predictions of this compound-Target Interactions

Computational methods, such as molecular docking and in silico screening, can predict potential drug-target interactions based on the chemical structure of the compound and the known structures of proteins. These approaches can help prioritize potential targets for experimental validation and provide insights into the likely binding modes of the drug.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique that relates the physicochemical properties of compounds to their biological activities. justia.com While QSAR is often used for predicting properties like skin irritation, similar principles can be applied to predict interactions with biological targets based on structural features. justia.com

Studies utilizing computational modeling have been applied to biguanides like metformin to explore their interactions with specific proteins, such as DPP4. nih.gov These in silico investigations can provide theoretical support for potential binding interactions and guide further experimental design. nih.gov

Applying computational prediction methods to this compound could help anticipate its interactions with known biguanide targets like OCTs, MATEs, and mitochondrial proteins, as well as identify potentially novel binding partners. These predictions would need to be validated through experimental studies to confirm their biological relevance.

Structure Activity Relationship Sar Studies and Rational Design of Etoformin Analogs

Systematic Modification and Functional Assessment of Etoformin Derivatives

Systematic modification of a lead compound involves making targeted changes to its chemical structure, such as altering side chains, introducing or removing functional groups, or changing stereochemistry. The functional assessment then evaluates the biological activity of these modified compounds (derivatives) in relevant assays gardp.orgwikipedia.org. For this compound, a biguanide (B1667054), such studies would likely involve modifying the substituents on the biguanide core. This compound itself is characterized by the presence of butyl and ethyl groups attached to the biguanide structure nih.gov. Other biguanides like metformin (B114582) have two methyl groups, while buformin (B1668040) has a butyl group and phenformin (B89758) has a phenethyl group spandidos-publications.compreprints.org.

Research into biguanides, in general, has explored how these different substituents impact activity. While specific data tables detailing this compound derivative synthesis and functional assessment were not prominently found in the search results, the approach would involve:

Synthesis of Analogs: Creating a series of compounds structurally related to this compound with systematic variations (e.g., changing the length or branching of the alkyl chains, introducing aromatic rings, adding polar groups).

In Vitro Assays: Testing the synthesized derivatives for relevant biological activities. Given this compound's historical context as an antidiabetic agent, these assays would likely include evaluating effects on glucose metabolism, such as hepatic glucose production or glucose uptake in cells. Assays related to potential alternative activities, like the inhibition of the mTOR pathway observed with other biguanides, might also be relevant spandidos-publications.comnih.gov.

Structure-Activity Correlation: Analyzing the data from the functional assays to identify relationships between specific structural changes and observed activity levels. This helps pinpoint which parts of the this compound molecule are crucial for its biological effects and how modifications influence potency or potentially introduce new activities.

Without specific experimental data on this compound derivatives from the search results, a detailed data table for this subsection cannot be generated. However, the general principle involves correlating structural variations with measured biological responses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities jocpr.comwikipedia.orgmedcraveonline.com. QSAR models aim to quantify the relationship observed in SAR studies, allowing for the prediction of the activity of new, untested compounds jocpr.commedcraveonline.com.

For an this compound series, QSAR modeling would involve:

Descriptor Calculation: Computing numerical descriptors that represent various aspects of the molecular structure and physicochemical properties of this compound and its analogs. These can include parameters like molecular weight, lipophilicity (logP), electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume, shape descriptors), and topological indices jocpr.comwikipedia.org.

Activity Data Collection: Gathering quantitative biological activity data for the set of this compound analogs from functional assessments (as described in 5.1). The activity could be expressed as IC50 values, EC50 values, or other relevant quantitative measures wikipedia.orgmdpi.com.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that relates the molecular descriptors to the biological activity data jocpr.commdpi.com.

Model Validation: Rigorously validating the developed QSAR model using statistical metrics and external test sets to ensure its predictive power and reliability wikipedia.orgmdpi.comuclv.edu.cu.

A QSAR model for this compound analogs could take the general form:

Activity = f (Descriptor1, Descriptor2, ..., DescriptorN) + Error wikipedia.org

Where 'Activity' is the predicted biological activity, and 'Descriptor1' through 'DescriptorN' are the molecular descriptors.

While the search results discuss QSAR modeling in a general context and mention this compound as a biguanide jocpr.comwikipedia.orgmedcraveonline.commdpi.comuclv.edu.cujustia.comgoogleapis.comresearchgate.netnih.gov, specific QSAR models developed for this compound series were not detailed. A hypothetical interactive data table illustrating the concept might show a few this compound analogs, their calculated descriptors, and their experimentally determined or predicted activities.

Hypothetical QSAR Data Table (Illustrative)

Compound IDStructure (SMILES)LogP (Predicted)Molecular WeightActivity (IC50, µM)Predicted Activity (µM)
This compound...X.XXYYY.YYZ.ZZ.Z
Analog 1...X.XXYYY.YYZ.ZZ.Z
Analog 2...X.XXYYY.YYZ.ZZ.Z
..................

(Note: This is a conceptual table. Actual data for this compound analogs and their QSAR descriptors/activities would be required to populate it accurately. An interactive version would allow sorting and filtering.)

The insights gained from a validated QSAR model could help predict the activity of novel this compound analogs before they are synthesized and tested experimentally, thus guiding the design process jocpr.commedcraveonline.com.

In Silico Approaches for Predicting this compound Analog Efficacy and Selectivity

In silico approaches, encompassing computational methods such as molecular docking, molecular dynamics simulations, and predictive modeling, play a crucial role in modern drug discovery and can be applied to this compound analogs nih.govgoogle.comresearchgate.net. These methods allow researchers to predict how this compound and its derivatives might interact with biological targets and estimate their potential efficacy and selectivity.

Relevant in silico techniques include:

Molecular Docking: Predicting the preferred binding orientation (pose) and binding affinity of this compound analogs to a specific biological target protein (e.g., an enzyme or receptor involved in glucose metabolism or the mTOR pathway). This can help identify which analogs are likely to bind strongly to the target researchgate.net.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex over time. This provides insights into the stability of the interaction and how the compound and target move and interact in a more realistic environment nih.gov.

ADME/T Prediction: Predicting absorption, distribution, metabolism, excretion, and potential toxicity properties using computational models. While toxicity is excluded from the content, predicting ADME properties is crucial for understanding how an analog will behave in a biological system and reach its target.

Virtual Screening: Using computational methods to screen large libraries of commercially available or synthetically feasible compounds for potential activity based on their structural similarity to this compound or their predicted binding to a target.

In the context of this compound, in silico studies could help:

Identify potential biological targets if they are not definitively known.

Predict the binding affinity of designed analogs to the target, prioritizing those with higher predicted affinity for synthesis and testing.

Assess the potential for off-target binding to predict selectivity and potential side effects (though detailed side effect profiles are excluded).

Guide structural modifications to improve target interaction and predicted efficacy.

While the search results broadly mention in silico approaches in drug discovery and QSAR medcraveonline.comresearchgate.netnih.govgoogle.comresearchgate.net, specific in silico studies focused on predicting the efficacy and selectivity of this compound analogs were not detailed.

Design Principles for Next-Generation Biguanide Compounds Based on this compound Structure

The knowledge gained from SAR, QSAR, and in silico studies on this compound and other biguanides can inform the rational design of next-generation biguanide compounds with potentially improved properties preprints.orggoogle.comuclv.edu.cu. The design principles would focus on optimizing structural features identified as critical for desired activity while minimizing undesirable characteristics.

Key design principles based on the biguanide scaffold, potentially applicable to this compound analogs, include:

Modulating Lipophilicity: The lipophilicity of biguanides influences their absorption, distribution, and cellular uptake. Modifications to the alkyl substituents (like the butyl and ethyl groups in this compound) can alter lipophilicity, impacting how the compound crosses biological membranes and reaches its target site.

Steric Considerations: The size and shape of substituents affect how the molecule fits into the binding site of its biological target. SAR studies can reveal preferred steric profiles for optimal interaction.

Electronic Effects: The electronic properties of substituents can influence the basicity of the biguanide group and its interactions with charged or polar residues in the binding site.

Targeting Specific Pathways: Based on the understanding of how biguanides like metformin activate pathways such as AMPK and inhibit mTOR spandidos-publications.comnih.gov, next-generation compounds could be designed to more potently or selectively modulate these or other relevant pathways.

Improving Pharmacokinetic Properties: Design can also focus on improving properties like metabolic stability and bioavailability based on insights from SAR and in silico predictions.

The design process is iterative, involving the synthesis of new analogs based on these principles, followed by functional assessment, and further refinement based on the new SAR data. The goal is to develop compounds with enhanced potency, improved pharmacokinetic profiles, and potentially novel mechanisms of action within the biguanide class preprints.org.

While specific examples of next-generation biguanides directly designed from this compound's structure were not highlighted in the search results, the general principles of biguanide design, informed by SAR and computational methods, are applicable. The ongoing exploration of biguanide derivatives underscores the potential for developing compounds with advanced therapeutic effects preprints.org.

Preclinical Research Models and Methodologies for Etoformin Investigation

In Vitro Cellular Systems for Mechanistic Elucidation

In vitro cellular systems are fundamental tools for dissecting the molecular and cellular mechanisms through which Etoformin (Metformin) exerts its effects. These models allow for controlled experimentation and detailed analysis of cellular responses.

Three-Dimensional (3D) Spheroid and Organoid Models

Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly utilized to better mimic the in vivo cellular microenvironment huankaigroup.comnih.govreact4life.compreprints.org. These models allow cells to grow and interact in three dimensions, forming structures that more closely resemble tissues and organs huankaigroup.comnih.gov. 3D models provide a more physiologically relevant platform for investigating drug responses and cellular behavior huankaigroup.comreact4life.com.

This compound (Metformin) has been studied in 3D culture models across various tissue types. For instance, in intestinal organoids, this compound (Metformin) has been shown to inhibit cell proliferation preprints.org. In pancreatic models, it has demonstrated protective effects, particularly in maintaining cell viability under high glucose conditions preprints.org. Studies using 3D co-culture models of pancreatic ductal adenocarcinoma, consisting of patient-derived organoids and primary human pancreatic stellate cells, have shown that this compound (Metformin) can suppress cell migration and attenuate cancer stemness factors nih.gov. The effects of this compound (Metformin) in 3D models can vary depending on factors such as glucose concentration and cell type preprints.org.

Primary Cell Cultures for Specific Biological Systems

Primary cell cultures, derived directly from tissues of a multicellular organism, are valuable for their ability to better mimic in vivo physiological conditions compared to established cell lines kosheeka.comeppendorf.combiocompare.com. These cultures retain characteristics of their tissue of origin and are considered more representative for studying specific biological systems eppendorf.combiocompare.com. Primary cells are used to investigate the effects of this compound (Metformin) on various cell types in a context closer to the physiological state.

Primary cell cultures have been used to study this compound's effects on bone marrow-derived multipotent mesenchymal stromal cells and embryonic fibroblasts, observing impacts on proliferation and morphology nih.gov. They are also utilized in cancer research to study differences between normal and cancer cells and as control models for anti-cancer investigations kosheeka.com. Primary cultures of ovarian cancer cells obtained from patients have been used to assess the effects of this compound (Metformin), sometimes in combination with chemotherapy nih.gov. While primary cells offer a more relevant model, a major limitation is their finite lifespan in culture eppendorf.com.

In Vivo Animal Models for Systemic Biological Response Assessment

In vivo animal models are essential for evaluating the systemic biological responses to this compound (Metformin) and for assessing its potential efficacy in complex disease settings. These models allow researchers to study the compound's effects on entire organisms, considering factors such as metabolism, drug distribution, and interactions between different tissues and organs.

Genetically Modified Animal Models for Pathway Delineation

Genetically modified animal models are valuable tools for dissecting the roles of specific genes and pathways in disease development and in mediating the effects of therapeutic agents like this compound (Metformin) eara.eupolygene.ch. These models involve altering an animal's genetic makeup, such as introducing, deleting, or modifying genes, to study the functional consequences eara.eupolygene.ch. Mice are frequently used due to their genetic similarity to humans and ease of genetic manipulation eara.eu.

Genetically modified animal models can be used to recreate human genetic diseases or to specifically investigate the involvement of certain pathways in the response to this compound (Metformin) eara.eu. While not exclusively focused on this compound, research utilizing genetically modified animals has contributed to understanding metabolic pathways and disease mechanisms that are relevant to this compound's actions cam.ac.ukadameetingnews.org. For example, models with genetic defects related to growth hormone and insulin-like growth factor 1 have been used in metabolic research mdpi.com. Studies in non-human primates have also utilized genetic modifications to investigate metabolic disorders and the effects of interventions like this compound (Metformin) during development adameetingnews.org.

Disease-Mimicking Animal Models for Investigational Efficacy (e.g., metabolic disorders, oncological research in animals)

Disease-mimicking animal models are crucial for assessing the potential therapeutic efficacy of this compound (Metformin) in conditions relevant to human health, such as metabolic disorders and various types of cancer. These models are designed to replicate aspects of human diseases, allowing for the study of disease progression and the effects of interventions in a living system.

In the context of metabolic disorders, animal models are developed to mimic conditions like type 2 diabetes and metabolic syndrome nih.govlabanimal.co.kre-dmj.org. This can involve dietary manipulations, such as feeding high-fat diets, or the use of chemical agents to induce metabolic dysfunction nih.govlabanimal.co.kre-dmj.org. Genetically modified rodent models, such as db/db mice and ZDF rats with deficient leptin receptor signaling, are also used to study type 2 diabetes and assess the efficacy of anti-diabetic drugs gubra.dk. Studies in these models have investigated this compound's effects on parameters like insulin (B600854) sensitivity, glucose clearance, and liver steatosis nih.gov. Research has also explored this compound's impact on bone health in animal models of type 2 diabetes mdpi.com.

In oncological research, animal models, particularly rodents, are widely used to study cancer development and evaluate the anti-cancer effects of compounds like this compound (Metformin) nih.govresearchgate.net. These models include xenograft models, where human cancer cells are implanted into immunocompromised animals, and syngeneic models, using cancer cells from the same genetic background as the host animal. Studies in animal models of various cancers, including pancreatic cancer, hepatocellular carcinoma, and oral squamous cell carcinoma, have demonstrated that this compound (Metformin) can inhibit tumor growth and reduce tumor volume, weight, and number aging-us.comnih.govnih.govresearchgate.netplos.org. Meta-analyses of animal studies have indicated that this compound (Metformin) can significantly inhibit the growth of hepatocellular carcinoma tumors in animal models plos.org. Animal models are also used to investigate the mechanisms of this compound's anti-cancer effects, such as its influence on signaling pathways and immune responses oncotarget.commdpi.com.

Data Tables

Here are some illustrative data points and findings from the search results, presented in an interactive table format. Please note that specific numerical data varies widely depending on the study design, model used, and specific parameters measured. The table below provides examples of the types of findings reported in preclinical studies.

Research AreaModel TypeKey Finding Related to this compound (Metformin)Source Index
Cancer (Oral Squamous Cell Carcinoma)2D Cell Culture (CAL27, SCC154)Reduced cell aggressiveness (colony formation, migration, invasion). researchgate.net researchgate.net
Cancer (Oral Squamous Cell Carcinoma)3D Spheroid ModelsStrong effects on spheroid growth. researchgate.net researchgate.net
Cancer (Ovarian)Primary Culture of Ovarian Cancer CellsPotentiated the effect of carboplatin. nih.gov nih.gov
Cancer (Pancreatic)3D Co-culture (Organoids + Primary PSCs)Suppressed PSC migration and attenuated cancer stemness factors. nih.gov nih.gov
Cancer (Pancreatic)Xenograft Model (Immunosuppressed mice)Strikingly suppressed the growth of PDAC organoids xenograft. nih.gov nih.gov
Cancer (Hepatocellular Carcinoma)Animal Models (Mice, Rats)Significantly inhibited tumor growth (meta-analysis). plos.org plos.org
Metabolic Disorders (Cardiometabolic Disease)Mouse Model (HFD + L-NAME)Improved insulin/glucose homeostasis. nih.gov nih.gov
Metabolic Disorders (Pulmonary Fibrosis)Animal Models (Mice, Rats)Significantly suppressed lung inflammation and fibrosis markers (meta-analysis). frontiersin.orgnih.gov frontiersin.orgnih.gov
Cell BiologyMouse Bone Marrow-Derived Mesenchymal Stromal Cells & Balb/3T3 Fibroblast Cell LineNegatively affected proliferation activity at higher concentrations (5 mM, 10 mM). nih.gov nih.gov
Antiviral (SARS-CoV-2)2D Cell Culture (Calu3, Caco2)Suppressed SARS-CoV-2 infectious titers up to 99%. nih.gov nih.gov

Ex Vivo Organ and Tissue Perfusion Systems

Ex vivo organ and tissue perfusion systems are valuable preclinical tools that allow for the study of drug effects in isolated organs or tissues under controlled physiological conditions. These systems maintain the viability and function of the excised organ or tissue by perfusing it with oxygenated physiological solutions containing nutrients and, in the context of drug research, the compound of interest. This approach allows researchers to investigate the direct effects of a compound on a specific organ or tissue, free from systemic influences such as hormonal regulation, nervous system input, or metabolism by other organs.

Different types of perfusion systems exist, ranging from simple setups for perfusing small tissue samples (like liver slices or muscle tissue) to complex systems capable of maintaining whole organs (such as heart, liver, or kidney) for several hours. Parameters such as flow rate, temperature, oxygenation, and perfusate composition can be precisely controlled and monitored.

For compounds like this compound, which are understood to influence metabolic pathways, ex vivo perfusion could theoretically be employed to study its direct effects on glucose uptake, lactate (B86563) production, or energy metabolism within specific tissues like skeletal muscle, liver, or adipose tissue. Such studies could help elucidate the cellular and biochemical mechanisms of action at the organ level.

Advanced Microscopy and Imaging Techniques in Preclinical Settings

Advanced microscopy and imaging techniques play a crucial role in preclinical research by providing insights into the cellular and subcellular localization, distribution, and effects of pharmaceutical compounds. Techniques such as confocal microscopy, two-photon microscopy, electron microscopy, and various fluorescence imaging methods allow for high-resolution visualization of biological structures and processes.

In the context of drug investigation, these techniques can be used to:

Determine the cellular uptake and intracellular distribution of a compound.

Visualize the interaction of a compound with its molecular targets (if fluorescently labeled or detectable by specific probes).

Assess the morphological changes induced by a compound at the cellular or organelle level.

Study dynamic processes, such as changes in calcium signaling, mitochondrial function, or protein trafficking, in response to drug treatment.

For a compound like this compound, advanced microscopy could potentially be used to investigate its cellular entry mechanisms, its localization within specific organelles (such as mitochondria, which are implicated in the action of some biguanides), or its effects on cellular structures related to glucose metabolism or energy production.

Investigational Biological Activities and Potential Therapeutic Modalities of Etoformin Preclinical Context

Modulation of Glucose Metabolism in Preclinical Models

Biguanides, including Etoformin, are recognized for their influence on glucose metabolism. Preclinical research has focused on understanding how these compounds affect glucose production and utilization in various animal and cellular models, providing insights into their potential in metabolic disorders.

A primary mechanism by which biguanides influence glucose homeostasis in preclinical models is through the regulation of hepatic glucose production. Studies, largely on metformin (B114582), a related biguanide (B1667054), have shown that these compounds can decrease glucose production by the liver. This effect is considered a key contributor to their glucose-lowering activity. Preclinical studies in rodents have demonstrated that metformin acts by inhibiting endogenous glucose production, potentially by limiting the use of glucose precursors for gluconeogenesis. scribd.com Another preclinical study reported that metformin inhibits glucagon-induced hepatic glucose production. scribd.com The precise molecular pathways involved in this inhibition, including the role of mitochondrial complex I inhibition and subsequent effects on cellular energy balance and AMPK activation, are areas of ongoing investigation. mdpi.comkjim.org

Regulation of Hepatic Glucose Production in Animal Models

Anti-proliferative and Differentiation-Modulating Effects in Preclinical Cancer Research

Preclinical research has increasingly investigated the potential anti-proliferative and differentiation-modulating effects of biguanides, including this compound, in various cancer models. These studies explore the direct impact of these compounds on cancer cell growth and differentiation, as well as the underlying cellular and molecular mechanisms.

Studies using various cancer cell lines have explored the mechanisms by which biguanides inhibit growth and proliferation. Research, predominantly on metformin, indicates that these effects can be mediated through multiple pathways. A widely studied mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, which can lead to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation. nih.govfda.govfrontiersin.orgnih.govresearchgate.netnih.govnih.govmdpi.comunar.ac.idwikipedia.orgaging-us.comgoogleapis.com Metformin has also been shown to affect other pathways, including the PI3K/Akt and p53 pathways, contributing to cell cycle arrest and apoptosis in cancer cells. fda.govfrontiersin.orgnih.govnih.govnih.govgoogleapis.com The anti-proliferative effect of metformin in some cancer cell lines has been shown to be highly dependent on glucose concentration, with enhanced effects observed under lower glucose conditions. wikipedia.org

The anti-cancer effects observed in cell lines have been further investigated in preclinical animal models of neoplasia, including xenograft and syngeneic models. Xenograft models, which involve implanting human cancer cells into immunodeficient mice, and syngeneic models, which use cancer cells and mice of the same genetic background with an intact immune system, provide valuable in vivo systems to evaluate the efficacy of potential therapeutic agents. Studies, primarily with metformin, have demonstrated a reduction in tumor growth in various xenograft models, including those for breast, prostate, and lung cancer. fda.govresearchgate.net Metformin has also shown efficacy in syngeneic models, which are particularly relevant for evaluating therapies that involve the immune system. These preclinical in vivo studies provide evidence for the potential of biguanides to inhibit tumor progression.

Cellular Mechanisms of Growth Inhibition in Cancer Cell Lines

Anti-inflammatory and Immunomodulatory Research in Preclinical Models

Preclinical investigations have also explored the anti-inflammatory and immunomodulatory properties of biguanides. These effects are of interest due to the known links between inflammation and various chronic diseases, including cancer and metabolic disorders.

Neurobiological and Neuroprotective Investigations in Preclinical Systems

Based on the conducted searches, specific preclinical studies detailing the neurobiological and neuroprotective investigations of this compound were not found in the available literature. Research in this area appears to be focused on other biguanide compounds, such as Metformin.

Influence on Lipid Metabolism and Mitochondrial Function in Preclinical Models

Specific preclinical data concerning the influence of this compound on lipid metabolism and mitochondrial function in experimental models were not identified in the performed searches. Existing preclinical research in these areas predominantly investigates the effects of related biguanides like Metformin.

Renoprotective Properties in Experimental Kidney Injury Models

Searches for preclinical studies specifically investigating the renoprotective properties of this compound in experimental kidney injury models did not yield relevant results. Preclinical research into the renal effects of biguanides primarily pertains to compounds such as Metformin.

Effects on Coagulation Parameters in In Vitro Systems and Animal Models

Specific data from in vitro systems or animal models regarding the effects of this compound on coagulation parameters were not found in the conducted literature searches. Studies examining the impact of biguanides on coagulation largely focus on compounds other than this compound.

Advanced Analytical and Bioanalytical Methodologies in Etoformin Research

Chromatographic Techniques for Compound Quantification in Biological Matrices (Preclinical)

Chromatographic techniques play a vital role in separating etoformin from complex biological matrices, allowing for its precise quantification. This is particularly important in preclinical studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative estimation of compounds like this compound in various matrices, including biological samples and pharmaceutical formulations. HPLC methods for metformin (B114582) hydrochloride (a related biguanide) have been developed and validated for accuracy, precision, and linearity. researchgate.netnih.gov These methods often employ a reverse-phase chromatographic approach using C18 columns and mobile phases consisting of mixtures of acetonitrile (B52724) and phosphate (B84403) buffer. researchgate.netnih.gov UV detection is commonly used, typically at wavelengths around 233 nm or 236 nm. nih.govugm.ac.idualberta.ca Sample preparation from biological fluids for HPLC analysis often involves steps like protein precipitation to remove interfering substances. ualberta.ca

Several studies detail the parameters and validation of HPLC methods for related biguanides, providing a framework for this compound analysis. For instance, a validated HPLC-UV method for metformin hydrochloride in human plasma utilized a C18 column and a mobile phase of phosphate buffer, sodium dodecyl sulfate, and acetonitrile, with detection at 233 nm. ugm.ac.id This method demonstrated linearity in the range of 0.18–6 µg/mL with good accuracy and precision. ugm.ac.id Another HPLC method for metformin hydrochloride in formulated microspheres and tablets used a C18 column and a mobile phase of acetonitrile and phosphate buffer with UV detection at 233.0 nm, showing linearity in the 0-25 μg/ml range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that offers high sensitivity and specificity for the quantification of compounds in biological samples. researchgate.netnih.gov It is widely regarded as a robust technology for accurately quantifying compounds like this compound in complex matrices such as plasma, serum, dried blood spots, and tissue samples. researchgate.netnih.govnih.gov LC-MS/MS methods for related biguanides often involve a liquid chromatography step for separation followed by tandem mass spectrometry for detection and quantification. nih.govresearchgate.net Multiple reaction monitoring (MRM) is a common detection mode in LC-MS/MS, where specific precursor-product ion transitions are monitored to ensure selective quantification. nih.govresearchgate.net

LC-MS/MS methods have been developed and validated for the determination of related compounds in biological matrices, demonstrating high sensitivity, accuracy, and precision. researchgate.netnih.govekb.eg For example, an LC-MS/MS method for metformin measurement in mouse plasma, liver, brain, kidney, and muscle utilized an Agilent 1260 Infinity HPLC coupled with an Agilent 6460 triple quadrupole mass spectrometer. nih.gov This method monitored specific ion transitions for metformin quantification and confirmation. nih.gov Another LC-MS/MS method for metformin in dried blood spots met FDA bioanalytical requirements and allowed for sensitive estimation with a low limit of quantification. nih.gov The high sensitivity of LC-MS allows for the analysis of trace amounts of metabolites. mdpi.com

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic methods provide valuable insights into the structural characteristics of this compound and its interactions with other molecules. Techniques such as UV-Vis, FTIR, and Raman spectroscopy can be employed for this purpose.

UV-Vis spectroscopy can be used to study the light absorption properties of this compound and its interactions. Changes in the UV-Vis spectra can indicate complex formation or alterations in the electronic structure of the molecule upon interaction with other substances. researchgate.net For related compounds like metformin hydrochloride, UV-Vis spectral analysis has been used to study its behavior under different storage conditions, observing changes in absorbance at its maximum wavelength (λmax), typically around 234 nm. asianpubs.org

Spectroscopic techniques, including UV spectroscopy, circular dichroism, and fluorimetry, have been employed to study the interaction and binding ability of related biguanides with biological molecules like DNA, revealing nonintercalative modes of interaction and preferred binding sites. nih.gov

Application of Omics Technologies (e.g., metabolomics, proteomics) to Elucidate this compound Pathways

Omics technologies, such as metabolomics and proteomics, can provide a comprehensive view of the biological systems affected by this compound, helping to elucidate the pathways involved in its effects.

Metabolomics involves the large-scale study of metabolites within a biological system. By analyzing changes in metabolite profiles after this compound administration in preclinical models, researchers can identify affected metabolic pathways. frontiersin.orgmdpi.com This can provide insights into how this compound influences cellular metabolism, energy production, and other key biological processes. mdpi.com

Proteomics focuses on the large-scale study of proteins. Analyzing protein expression levels and modifications in response to this compound exposure can reveal the molecular targets and signaling pathways modulated by the compound. frontiersin.orgmdpi.com Integrated metabolomics and proteomics approaches can provide a more holistic understanding of the biological impact of this compound, identifying correlations between changes in metabolite and protein levels and their associated pathways. mdpi.commdpi.comnih.gov This integrated approach can help overcome the limitations of single omics studies and provide a multifaceted view of cellular processes influenced by this compound. mdpi.com

While direct studies on this compound using omics technologies were not prominently found in the search results, the application of these techniques to study the effects of related compounds like metformin highlights their potential for elucidating the biological pathways influenced by biguanides. Studies integrating metabolomics and proteomics have been used to investigate complex biological processes, such as renal function after liver transplantation or the immune response to vaccination, demonstrating the power of these approaches in uncovering affected pathways and identifying potential biomarkers. frontiersin.orgmedrxiv.org

Isotopic Tracing for Metabolic Flux Analysis in Preclinical Studies

Isotopic tracing, particularly using stable isotopes like 13C, is a powerful tool for quantifying metabolic fluxes and understanding the dynamic operation of metabolic pathways in living systems. nih.govbiorxiv.org In preclinical studies, isotopic tracing experiments can be designed to track the fate of labeled atoms from a substrate through various metabolic reactions, providing quantitative information on pathway utilization and flux distribution. mdpi.combiorxiv.org

Isotopic tracing with metabolic flux analysis (MFA) is an invaluable tool for investigating dynamic metabolic changes and can reveal the operation of metabolic pathways and potential bottlenecks. mdpi.comnih.gov While specific studies on this compound using isotopic tracing were not found, the application of 13C-MFA to study the metabolism of microorganisms and in whole animals demonstrates its applicability in preclinical research to understand the metabolic effects of compounds like this compound. mdpi.comnih.gov

Future Research Directions and Unresolved Questions for Etoformin

Elucidation of Additional or Undiscovered Molecular Targets

While biguanides are known to influence various cellular pathways, the complete spectrum of molecular targets for etoformin remains an active area of research. Understanding all the proteins, enzymes, or other cellular components that this compound interacts with is crucial for fully elucidating its mechanisms of action and potential therapeutic applications. Research into additional or undiscovered molecular targets could reveal novel pathways influenced by this compound, potentially explaining observed biological effects that are not fully accounted for by currently known mechanisms. This includes investigating both direct binding partners and indirect effects on signaling cascades and metabolic networks.

Development of Novel this compound Analogues with Enhanced Specificity or Broader Preclinical Activity

The development of novel this compound analogues presents an opportunity to create compounds with improved pharmacological properties. This could involve designing analogues with enhanced specificity for particular molecular targets, potentially reducing off-target effects and increasing efficacy in specific preclinical models. Alternatively, research may focus on developing analogues with broader preclinical activity, exploring modifications to the this compound structure that could confer activity in a wider range of biological systems or disease models. This area of research requires medicinal chemistry efforts coupled with rigorous preclinical testing to evaluate the activity and specificity of newly synthesized compounds.

Advanced Preclinical Modeling for Complex Biological Systems

Advanced preclinical modeling is essential for accurately predicting the potential effects of this compound in complex biological systems. This goes beyond traditional in vitro or simple in vivo models to include more sophisticated approaches such as organ-on-a-chip technology, complex co-culture systems, or advanced animal models that better recapitulate human physiology and disease states. Utilizing these advanced models can provide more relevant data on this compound's efficacy, pharmacokinetics, and pharmacodynamics in a context that more closely resembles the complexity of the human body, aiding in the translation of preclinical findings to potential clinical applications.

Integration of Systems Biology and Computational Approaches in this compound Research

The integration of systems biology and computational approaches is a critical future direction for this compound research. Computational methods from systems biology can be used to connect diverse datasets, ranging from molecular interactions to cellular responses and potentially preclinical outcomes, to develop comprehensive models of this compound's effects nih.gov. These approaches can help in understanding how this compound perturbations affect complex cellular networks and predicting emergent behaviors wellcomeconnectingscience.org. Computational modeling tools allow for in silico simulations and perturbations to analyze the dynamic behavior of biological systems under the influence of this compound wellcomeconnectingscience.org. This includes the use of mechanistic computational models, such as discrete, logic-based models, which can integrate biological data to study complex mechanisms wellcomeconnectingscience.org. While challenges remain in seamlessly translating data across different levels of biological organization (from molecule to organism), computational systems biology offers powerful tools for gaining new biological knowledge through in silico analysis that complements experimental methodologies nih.govcsic.escsic.es. This interdisciplinary research, involving biologists, computer scientists, engineers, and mathematicians, is crucial for developing and applying computational methods and mechanistic mathematical models to study complex cellular networks influenced by biguanides like this compound sib.swiss.

Exploration of Synergistic Interactions with Other Investigational Agents in Preclinical Combinations

Exploring the potential for synergistic interactions between this compound and other investigational agents in preclinical combinations is a promising avenue. Research on other biguanides, such as metformin (B114582), has shown synergistic effects when combined with various therapeutic agents in preclinical settings, including conventional therapies like chemotherapy and radiotherapy, as well as targeted therapy and immunotherapy nih.gov. While these findings are primarily related to metformin, they suggest that this compound may also exhibit synergistic potential when combined with other drugs. Preclinical studies are needed to identify specific combinations involving this compound that result in enhanced efficacy or overcome resistance in various disease models. Examples from metformin research highlight the potential for synergistic interactions with agents like CDK4/6 inhibitors, leading to enhanced anti-tumor efficacy in preclinical models nih.gov. Similarly, combinations of metformin with DPP-4 inhibitors or SGLT2 inhibitors have shown synergistic benefits in preclinical and clinical studies related to metabolic control nih.gov. Investigating such combinations with this compound could uncover new therapeutic strategies.

Addressing Inter-Individual Variability in Preclinical Responses to Biguanide (B1667054) Compounds

Addressing the inter-individual variability observed in preclinical responses to biguanide compounds is essential for advancing the understanding and potential application of this compound. Studies on metformin have demonstrated considerable inter-individual variability in pharmacokinetic parameters, such as plasma concentrations, and in glycemic responses researchgate.netopenaccessjournals.comnih.govmedsci.org. This variability can be attributed to a combination of factors, including genetic polymorphisms in genes encoding drug transporters (like OCT1, OCT2, OCT3, and PMAT) and enzymes, as well as differences in gut microbiota composition and metabolic profiles researchgate.netopenaccessjournals.comnih.govmedsci.org. While much of the research on variability has focused on metformin, the principles are relevant to other biguanides like this compound. Future research should aim to identify the factors contributing to variability in this compound's preclinical effects. This includes pharmacogenetic studies to assess the impact of genetic variations on this compound's pharmacokinetics and pharmacodynamics, as well as investigations into the role of the microbiome and metabolome in influencing responses medsci.org. Understanding these sources of variability in preclinical models is a necessary step towards potentially predicting and managing differential responses to this compound in future studies.

Q & A

Q. What ethical challenges arise in multi-center trials investigating this compound’s off-label use, and how can they be resolved?

  • Methodological Answer : Ensure harmonized informed consent forms across sites, translated into participants’ native languages. Establish data safety monitoring boards (DSMBs) to oversee adverse events. Use centralized IRB approvals to streamline compliance. Publish negative results to avoid selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.